N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description
N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C18H22ClN7O and its molecular weight is 387.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Pyrazolo[1,5-a]pyrimidine derivatives, including compounds structurally related to N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have been synthesized using environmentally benign methods. Such methods include ultrasound irradiation assisted by KHSO4 in aqueous medium, highlighting the focus on regioselective synthesis and high yields, operational simplicity, and mild reaction conditions (Kaping et al., 2016).
Anticancer and Anti-inflammatory Activities
- Compounds structurally similar to N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been investigated for their anticancer and anti-inflammatory properties. Studies have shown promising results in this regard, with specific compounds exhibiting cytotoxic effects against human breast cell line MCF-7 and liver carcinoma cell line HEPG2, comparable to those of standard drugs (Riyadh, 2011).
Antimicrobial Activities
- Research into pyrazolopyrimidines derivatives, related to the compound , has also revealed their potential antimicrobial activities. This includes studies against fungi like Aspergillus terreus and Aspergillus niger, indicating these compounds' relevance in addressing fungal infections (Jafar et al., 2017).
Inhibition of Corrosion
- Pyrazolo derivatives have been examined for their inhibitory effect on the corrosion of metals in acidic media. This suggests potential applications in industrial settings where corrosion resistance is crucial (Chetouani et al., 2005).
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN7O/c1-24-6-8-26(9-7-24)18-22-16(13-11-20-25(2)17(13)23-18)21-12-4-5-15(27-3)14(19)10-12/h4-5,10-11H,6-9H2,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNDXWOPDMMPLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C)NC4=CC(=C(C=C4)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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